REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[C-]#N.[K+]>CO.O>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]([CH:6]([C:5]2[CH:8]=[CH:9][C:2]([Cl:1])=[CH:3][CH:4]=2)[OH:7])=[O:7])=[CH:4][CH:3]=1 |f:1.2|
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Name
|
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=O)C=C1
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Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
144 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4.8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The mixture was refluxed for another 50 min (mixture became deep red)
|
Duration
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50 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
washed successively with water (1×150 mL), 20% sodium bisulfite (6×150 mL), brine (1×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration and concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove small amounts of 4-chlorobenzaldehyde
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
the white solid was collected by suction filtration
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(=O)C(O)C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 183.94 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |